molecular formula C10H10N2O2 B1375015 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole CAS No. 23571-73-5

2-[(Benzyloxy)methyl]-1,3,4-oxadiazole

Cat. No.: B1375015
CAS No.: 23571-73-5
M. Wt: 190.2 g/mol
InChI Key: IGRWGGSQBLEZOM-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzyl chloroformate with hydrazine hydrate to form benzyl carbazate, which is then cyclized with formic acid to yield the desired oxadiazole .

Industrial Production Methods: Industrial production of 1,3,4-oxadiazoles often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the oxadiazole ring can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

2-[(Benzyloxy)methyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and antifungal properties, making it a candidate for developing new therapeutic agents.

    Medicine: It has shown potential in anticancer research, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, it can bind to specific receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.

    1,2,3-Oxadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    1,2,5-Oxadiazole:

Uniqueness: 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole stands out due to its specific substitution pattern, which enhances its stability and biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug development and other scientific research .

Biological Activity

2-[(Benzyloxy)methyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and antiparasitic activities, supported by relevant research findings and data.

Chemical Structure and Properties

The structure of this compound features an oxadiazole ring substituted with a benzyloxy group. This configuration is critical for its biological activity as it enhances lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial effects of 1,3,4-oxadiazoles, including derivatives like this compound.

  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Efficacy : In vitro studies indicate that compounds in this class exhibit significant activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 10.8 μM against C. albicans .
CompoundTarget PathogenMIC (μM)
This compoundStaphylococcus aureus10.8
Escherichia coli111.3
Candida albicans10.8

Anticancer Activity

The anticancer potential of this compound has been explored through various studies.

  • In vitro Studies : Research findings indicate that certain oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as HePG-2 and HCT-116. For example, one study reported an IC50 range of 1.82 to 5.55 μM for related compounds against these cell lines .
CompoundCell LineIC50 (μM)
This compoundHePG-25.55
HCT-1161.82

Anticonvulsant Activity

The anticonvulsant properties of oxadiazoles have been documented in several studies.

  • Mechanism : The anticonvulsant effect is believed to be mediated through modulation of benzodiazepine receptors.
  • Research Findings : In models such as the maximal electroshock seizure (MES) test and pentylenetetrazole (PTZ) test, compounds with specific substitutions on the oxadiazole ring exhibited significant anticonvulsant activity .

Antiparasitic Activity

Recent investigations have highlighted the antiparasitic effects of oxadiazole derivatives.

  • Case Study : A study evaluated the activity against Leishmania major, with a derivative showing an MIC of 1250 μg/mL compared to standard treatments . This suggests potential for further development as antiparasitic agents.

Properties

IUPAC Name

2-(phenylmethoxymethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-4-9(5-3-1)6-13-7-10-12-11-8-14-10/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRWGGSQBLEZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 71, (2.7 g, 15 mmol) and trimethyl orthoformate (5 mL) was added p-TSA, (anhydrous, 255 mg, 1.5 mmol). The mixture was refluxed for 3 h and the excess trimethyl orthoformate evaporated under reduced pressure. The crude product was purified over a column of silica gel, eluting with 30% acetone-petroleum ether to give 72 as a colorless liquid (1.4 g), in 49% yield (two steps). 1H NMR (500 MHz, CDCl3) δ 8.43 (s, 1H), 7.39-7.31 (m, 5H), 4.77 (s, 2H), 4.64 (s, 2H).
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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